5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid
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Overview
Description
5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, and the Boc group can be removed using strong acids like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves the interaction of the Boc-protected amine group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester: Similar structure with an ethyl ester group.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Contains a piperazine ring with a Boc-protected amine.
Biological Activity
5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H17N2O4, with a molecular weight of approximately 253.29 g/mol. Its structure features a cyclopenta[b]pyridine core, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives of cyclopenta[b]pyridine have shown promise in inhibiting tumor cell growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Some related compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial activity against various pathogens.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as kinases and phosphatases, disrupting cellular signaling pathways.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to growth and inflammation .
- DNA Interaction : Some studies suggest that related compounds can bind to DNA or interfere with DNA repair mechanisms, enhancing their antitumor effects.
Antitumor Activity
A study examining the effects of cyclopenta[b]pyridine derivatives on various cancer cell lines revealed that certain modifications could significantly enhance cytotoxicity. For instance, compounds with additional functional groups showed improved potency against breast and lung cancer cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 | 10 | Kinase inhibition |
B | A549 | 15 | DNA intercalation |
C | HeLa | 8 | GPCR modulation |
Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of related compounds in models of rheumatoid arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Compound | Model | Effect on Cytokines |
---|---|---|
D | RA Mouse Model | ↓ TNF-alpha, ↓ IL-6 |
E | LPS-stimulated Cells | ↓ IL-1β |
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-13(2,3)20-12(19)16-14(11(17)18)7-6-10-9(14)5-4-8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
HFJAQKVQTJGHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
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